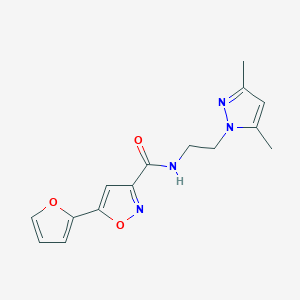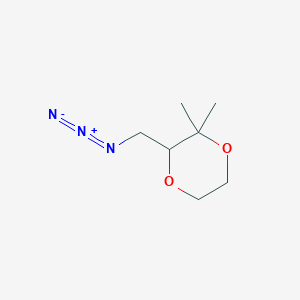![molecular formula C19H15ClN4OS2 B2849216 N-(4-chlorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide CAS No. 1170881-28-3](/img/structure/B2849216.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15ClN4OS2 and its molecular weight is 414.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, also known as N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide, has been found to exhibit antibacterial activity . The primary targets of this compound are likely to be bacterial cells, particularly both Gram-negative and Gram-positive bacteria .
Mode of Action
It has been suggested that the compound may work in conjunction with a cell-penetrating peptide, octaarginine, to exert its antibacterial effects . This complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Biochemical Pathways
It is known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . The compound may interfere with these pathways, thereby inhibiting bacterial growth and survival .
Result of Action
The compound exhibits potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It has been found to display low minimum inhibitory concentration (MIC) values against S. aureus and A. xylosoxidans , indicating its strong antibacterial potency.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as the cell-penetrating peptide octaarginine, can enhance its antibacterial activity . .
特性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS2/c1-11-17(26-12(2)22-11)18(25)24(10-13-6-3-4-9-21-13)19-23-16-14(20)7-5-8-15(16)27-19/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGSYDHMFJZECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2849133.png)



![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2849139.png)


![(Z)-3-[5-Chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2849143.png)


![6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2849150.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2849154.png)

![N-[(4-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2849156.png)
